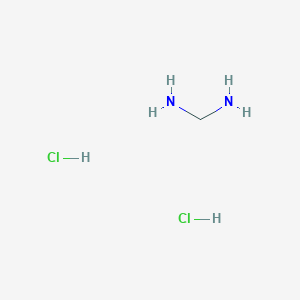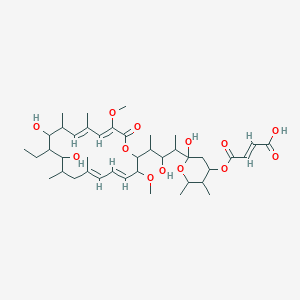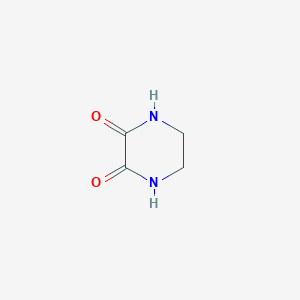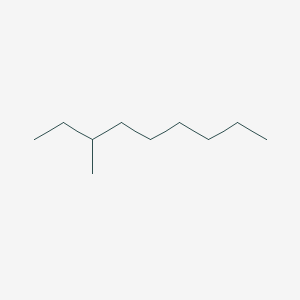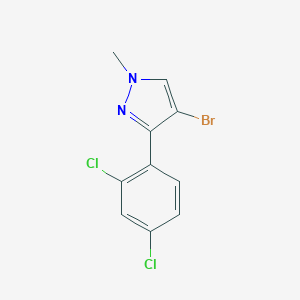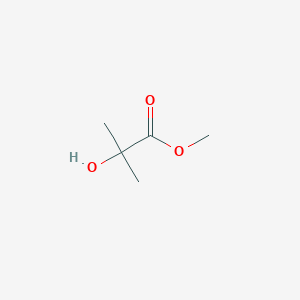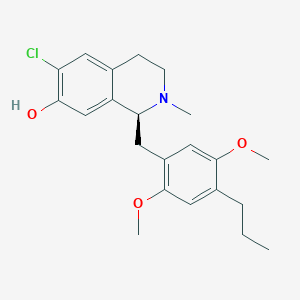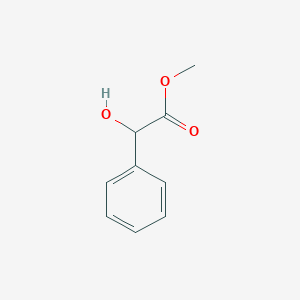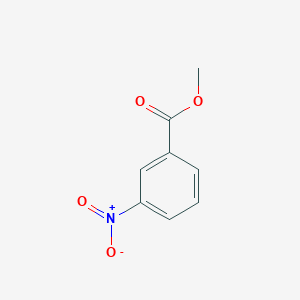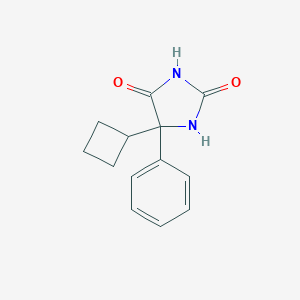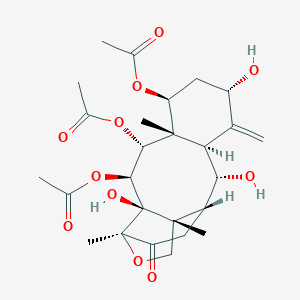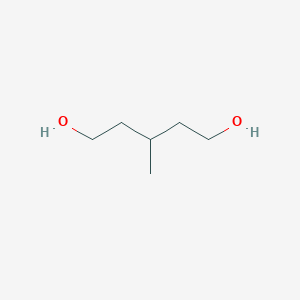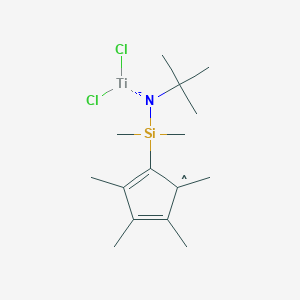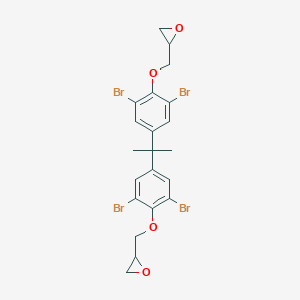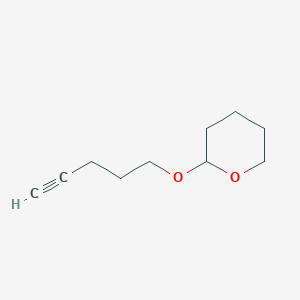
2-(4-戊炔氧基)四氢-2H-吡喃
描述
Synthesis Analysis
The synthesis of tetrahydro-2H-pyran derivatives is a topic of interest due to their potential applications in various fields. For instance, the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran is reported to illustrate Markownikov Addition and the formation of a THP-ether protecting group, which is a related compound to "2-(4-Pentynyloxy)tetrahydro-2H-pyran" . Additionally, a one-pot synthesis approach for polyfunctionalized 4H-pyran derivatives has been developed, which could potentially be adapted for the synthesis of "2-(4-Pentynyloxy)tetrahydro-2H-pyran" .
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran derivatives is crucial for understanding their reactivity and properties. Computational studies such as DFT calculations are used to predict the thermodynamic parameters and to support the proposed mechanisms of reactions involving these compounds . The structure of 2-amino-4H-pyrans has been analyzed using various spectroscopic methods, which could be relevant for the structural analysis of "2-(4-Pentynyloxy)tetrahydro-2H-pyran" .
Chemical Reactions Analysis
The chemical reactivity of tetrahydro-2H-pyran derivatives is diverse. For example, the pyrolysis of tetrahydropyranyl phenoxy ethers yields dihydropyran and the corresponding phenol, suggesting a mechanism with a four-membered cyclic transition state . The synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde and its valence isomerization to 2H-pyran has been studied, which provides insights into the reactivity of the 2H-pyran ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by their molecular structure. The solubility, melting points, and reactivity with various reagents are important characteristics. For instance, 2-amino-4H-pyrans are known to be soluble in a range of organic solvents and have high melting points . The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been studied, providing information on the stability and decomposition of these compounds under heat .
科学研究应用
Synthesis and Laboratory Exercises
The compound tetrahydro-2-(2-propynyloxy)-2H-pyran, closely related to 2-(4-Pentynyloxy)tetrahydro-2H-pyran, is used in introductory organic laboratory exercises. This synthesis illustrates Markownikov Addition and the formation of a THP-ether protecting group, useful in modeling a resin employed in combinatorial chemistry. It also introduces students to purification via flash column chromatography and analysis via 1H NMR, illustrating complex phenomena like non-first order coupling (Brisbois, Batterman, & Kragerud, 1997).
Catalytic Reactions
In a study on Rh-catalyzed isomerization and intramolecular redox reactions of alkynyl ethers, the use of 2-(5-sulfonyl-4-pentynyl)tetrahydrofuran, structurally similar to 2-(4-Pentynyloxy)tetrahydro-2H-pyran, leads to different products depending on the presence of a benzyl substituent. This research highlights the potential for chemical diversity through manipulation of similar structures (Shikanai, Murase, Hata, & Urabe, 2009).
Organic Synthesis
2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran, a derivative of the subject compound, has been synthesized and used in reactions with iodine and various metals like Ru(II), Cu(I), and Hg(II). This research underscores the compound's utility in forming complexes with significant chemical properties (Singh et al., 2001).
Antioxidative and Antihypertensive Properties
A study identified previously undescribed antioxidative O-heterocyclic analogues, including a derivative of 2H-pyran, in the seaweed Sargassum wightii. These compounds showed significant angiotensin converting enzyme (ACE) inhibitory potential, suggesting their use in antihypertensive management (Maneesh & Chakraborty, 2018).
属性
IUPAC Name |
2-pent-4-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUKFFDSQQSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326818 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
CAS RN |
62992-46-5 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

